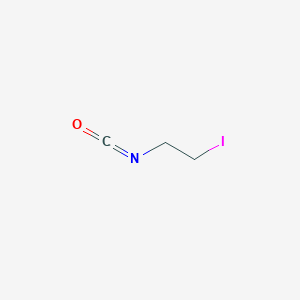
1-Iodo-2-isocyanatoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-isocyanatoethane is an organic compound characterized by the presence of both an iodine atom and an isocyanate group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-2-isocyanatoethane can be synthesized through the reaction of 2-iodoethanol with phosgene, followed by the treatment with a base such as triethylamine. The reaction typically proceeds under controlled temperature conditions to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-2-isocyanatoethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Bases: Such as triethylamine and sodium hydroxide.
Solvents: Common solvents include dichloromethane and acetonitrile.
Major Products:
Substituted Ethanes: Resulting from substitution reactions.
Urea Derivatives: Formed through addition reactions with amines.
Alkenes: Produced via elimination reactions.
Aplicaciones Científicas De Investigación
1-Iodo-2-isocyanatoethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in labeling studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-iodo-2-isocyanatoethane involves the reactivity of its functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the isocyanate group can react with nucleophiles to form stable adducts. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which increases the electrophilicity of the carbon atoms in the molecule.
Comparación Con Compuestos Similares
1-Iodo-2-chloroethane: Similar in structure but with a chlorine atom instead of an isocyanate group.
2-Iodoethanol: Contains an alcohol group instead of an isocyanate group.
1-Iodo-2-bromoethane: Similar structure with a bromine atom instead of an isocyanate group.
Uniqueness: 1-Iodo-2-isocyanatoethane is unique due to the presence of both an iodine atom and an isocyanate group, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with other molecules.
Propiedades
Número CAS |
118991-07-4 |
|---|---|
Fórmula molecular |
C3H4INO |
Peso molecular |
196.97 g/mol |
Nombre IUPAC |
1-iodo-2-isocyanatoethane |
InChI |
InChI=1S/C3H4INO/c4-1-2-5-3-6/h1-2H2 |
Clave InChI |
AXVLLOUVHQNLCY-UHFFFAOYSA-N |
SMILES canónico |
C(CI)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)

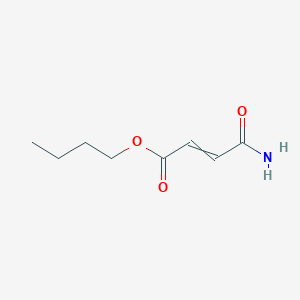
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
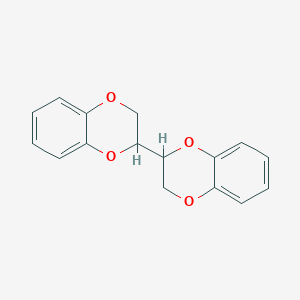
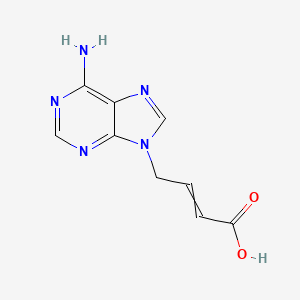
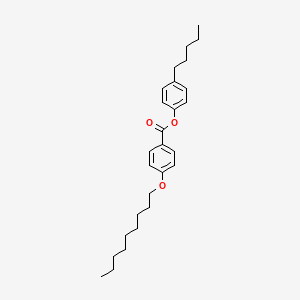
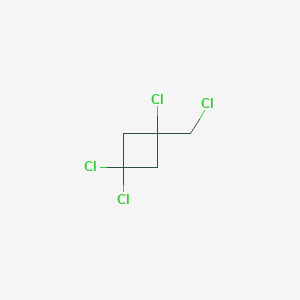
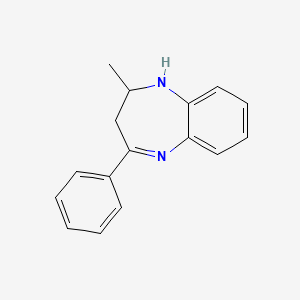
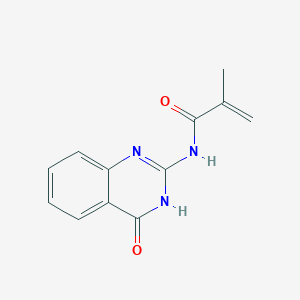
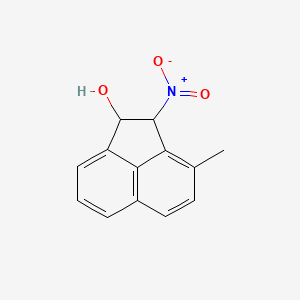
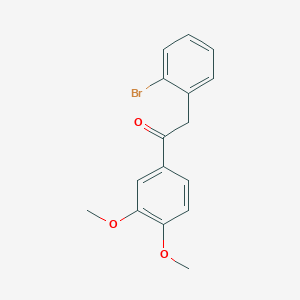
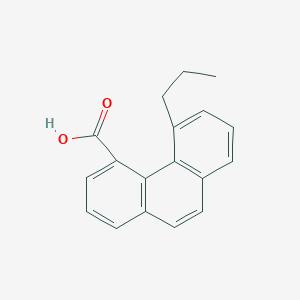
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
